5-Benzoxazoleacetic acid, 2-phenyl-
Overview
Description
5-Benzoxazoleacetic acid, 2-phenyl- is a chemical compound . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole has been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . An efficient and facile heterogeneous base-catalyzed (KF–Al2O3) synthesis of 2-substituted benzoxazole was reported by Bahadorikhalili and Sardarian .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Chemical Reactions Analysis
Benzoxazole has been synthesized via different pathways . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-5-benzimidazolesulfonic acid, a related compound, are as follows: It has a molecular weight of 274.30 . It is a solid at room temperature .Mechanism of Action
Mode of Action
The compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This allows the compound to bind to its targets and induce changes.
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to have a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others. The benzoxazole skeleton also forms the active component in many marketed drugs .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has been found to have potent antimicrobial activity against various species . In addition, it has shown significant anticancer activity against various human cancer cell lines .
Safety and Hazards
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The performed study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds had best anticancer activity in comparison to 5-fluorouracil .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Cellular Effects
A related compound, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA), and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), have been shown to have anti-psoriatic activities . They were tested using an imiquimod (IMQ)-induced psoriatic mouse model, where they led to a reduction in erythema intensity, thickness, and desquamation .
Molecular Mechanism
Benzoxazole derivatives have been synthesized using various pathways . For example, a one-pot synthesis of 2-phenyl benzoxazole was reported using 2-aminophenol and aldehydes in the presence of O2, K2CO3, and DMF solvent at 80 °C with stirring for 18 h .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized using various methodologies, and the yield of these reactions can vary depending on the reaction conditions .
Dosage Effects in Animal Models
A related compound, MCBA, has been shown to have stronger anti-psoriatic effects than CBA after administration of either topical or oral dosing .
Metabolic Pathways
Benzoxazole derivatives have been synthesized using various pathways .
Transport and Distribution
Benzoxazole derivatives have been synthesized using various methodologies .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Properties
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJRGYAPLZITA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191578 | |
Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38196-02-0 | |
Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038196020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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